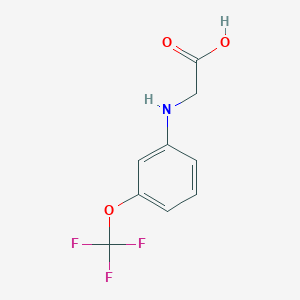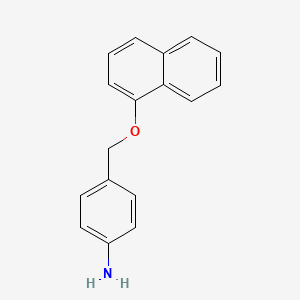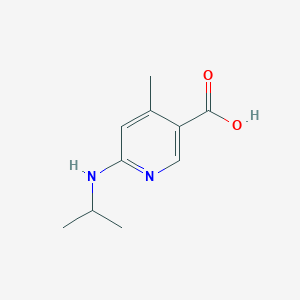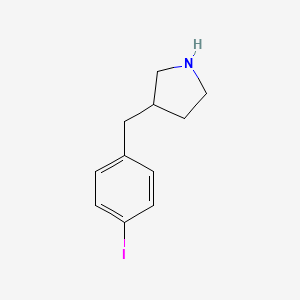
3-(4-Iodobenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodobenzyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-iodobenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-iodobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the 4-iodobenzyl chloride, displacing the chloride ion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 3-(4-Iodobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as amines or alkanes.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are typically employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(4-Aminobenzyl)pyrrolidine or 3-(4-Alkylbenzyl)pyrrolidine.
Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.
科学的研究の応用
3-(4-Iodobenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Iodobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Pyrrolidine: The parent compound, which lacks the 4-iodobenzyl group.
4-Iodobenzylamine: Similar structure but with an amine group instead of the pyrrolidine ring.
N-Benzylpyrrolidine: Similar structure but with a benzyl group instead of the 4-iodobenzyl group.
Uniqueness: 3-(4-Iodobenzyl)pyrrolidine is unique due to the presence of the 4-iodobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications.
特性
分子式 |
C11H14IN |
|---|---|
分子量 |
287.14 g/mol |
IUPAC名 |
3-[(4-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14IN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 |
InChIキー |
VFSRSAITYPSBRB-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


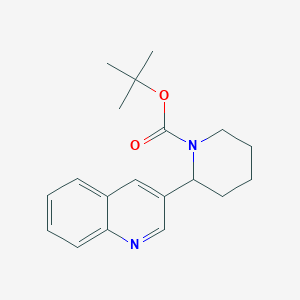

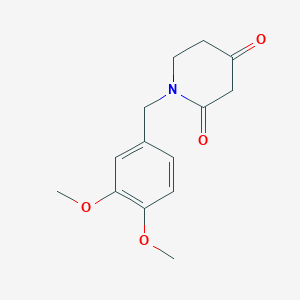
![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)

![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
